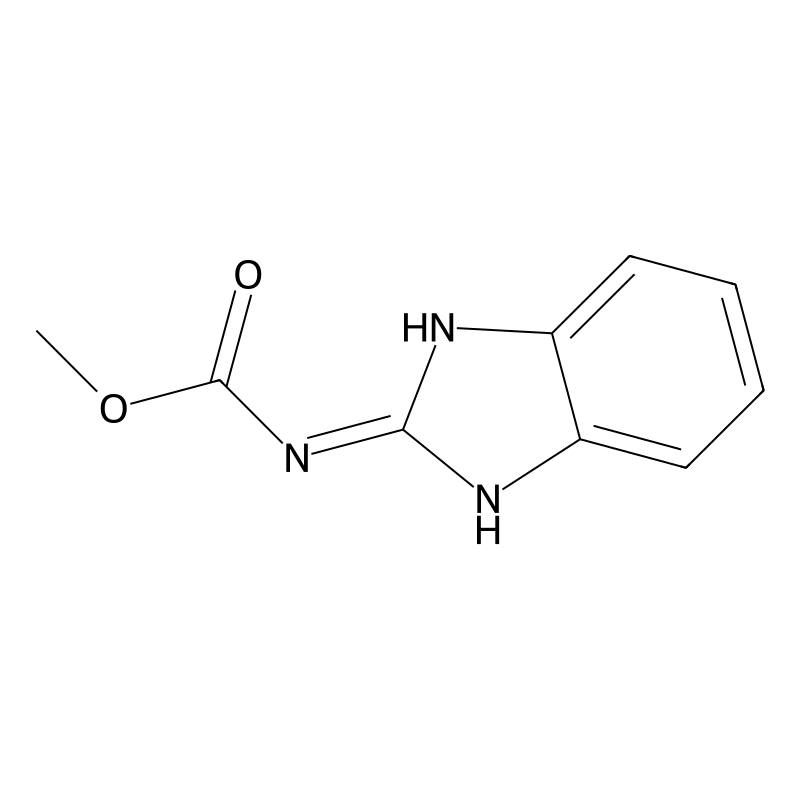

Carbendazim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8

Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005

Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/

Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300

Slightly soluble in most solvents

29 mg/L @ 24C (exp)

Solubility in water, g/100ml at 24 °C: 0.0008

Synonyms

Canonical SMILES

Isomeric SMILES

Key Mutations Conferring Carbendazim Resistance

The following table summarizes characterized resistance mutations in the β-tubulin gene of various fungal species.

| Amino Acid Substitution | Resistance Level | Reported Fungal Species |

|---|---|---|

| E198A | High | Podosphaera xanthii, Botrytis cinerea, Paecilomyces lilacinus [1] [2] |

| E198V | High | Laboratory/Field isolates (multiple species) [2] |

| E198K | High | Laboratory/Field isolates (multiple species) [2] |

| F200Y | Intermediate | Paecilomyces lilacinus [2] |

| S145A, T185A | Resistant | Paecilomyces lilacinus (novel mutations) [2] |

> Important Note: Resistance is not always linked to a single point mutation. A study on a carbendazim-resistant Fusarium solani isolate found an identical β-tubulin amino acid sequence to that of a sensitive isolate, indicating that alternative, non-target site resistance mechanisms (such as enhanced efflux or metabolic detoxification) may also occur [3].

Experimental Approaches for Elucidating the Mechanism of Action

The molecular basis of this compound's action and resistance has been deciphered using a combination of biochemical, biophysical, and computational techniques. The workflow below illustrates a typical integrated strategy.

Integrated experimental workflow for analyzing this compound's mechanism of action and resistance.

Gene Cloning and Heterologous Expression: The β-tubulin genes from both sensitive and resistant fungal isolates are cloned and expressed in a model organism, such as the fission yeast Schizosaccharomyces pombe [1]. This functional validation confirms whether the identified mutation is sufficient to confer the resistant phenotype in a heterologous system. Furthermore, the recombinant β-tubulin proteins can be expressed and purified from systems like E. coli for subsequent in vitro studies [1] [3].

Protein Structural Analysis: Circular Dichroism (CD) Spectroscopy is used to compare the secondary structures of sensitive and mutant β-tubulin proteins. This technique can detect subtle conformational changes induced by resistance mutations. For example, a decrease in β-sheet content was observed in the E198A mutant of P. xanthii, suggesting a global structural rearrangement that affects fungicide binding [1].

Computational Modeling and Docking: In the absence of an experimentally determined crystal structure of a fungal β-tubulin-carbendazim complex, homology modeling is a critical tool. Researchers use a solved structure (e.g., from Bos taurus) as a template to generate high-quality 3D models of fungal β-tubulin [1] [3]. Subsequent molecular docking simulations are performed to predict the binding pose of this compound within the protein. These studies have suggested a binding site for this compound near the GTP-binding domain of β-tubulin, which is distinct from the residues at position 198 that are involved in resistance [1].

Supporting Experimental Protocols

Protocol 1: Assessing Binding via Circular Dichroism (CD) [1]

- Protein Preparation: Purify recombinant β-tubulin (sensitive and mutant) to homogeneity.

- Spectrum Acquisition: Record CD spectra at room temperature in the far-UV range (e.g., 200-260 nm) for the protein alone and in the presence of increasing concentrations of this compound.

- Data Interpretation: Monitor for progressive changes in the spectra minima at 208 nm and 222 nm (characteristic of α-helical content) upon addition of this compound. A shift indicates a direct interaction and ligand-induced conformational change, which is typically absent in resistant mutants.

Protocol 2: Molecular Docking to Identify Binding Site [1] [3]

- Template Selection: Retrieve a high-resolution crystal structure of β-tubulin (e.g., PDB ID: 1JFF) as a template.

- Model Building: Generate a homology model of the target fungal β-tubulin using molecular modeling software.

- Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it for docking by energy minimization.

- Docking Simulation: Perform molecular docking, focusing on regions near known resistance sites (e.g., residue 198). Analyze the resulting poses for hydrogen bonds, van der Waals, and pi-alkyl interactions that stabilize the binding.

Application and Formulation Technologies

Microemulsion Formulation: A significant challenge in the application of this compound is its poor aqueous solubility (approximately 8 mg/L at 20°C, pH 7) [4] [5]. To overcome this, researchers have developed an environmentally friendly microemulsion system using a mixture of surfactants (HSH and 0204) and co-solvents (chloroform, acetic acid, methanol). This formulation increased the solubility of this compound to 30 g/L and demonstrated superior antifungal activity against Rhizoctonia solani compared to a pure this compound water solution, as measured by the inhibition of mycelial growth and sclerotia formation [5].

Nanoformulations: Advances in nanotechnology have led to the development of this compound-loaded nanoparticles using biopolymers like chitosan and pectin. These nanoformulations have shown a dual advantage: they exhibit lower phytotoxicity toward crop seeds (e.g., cucumber, maize, tomato) and can provide enhanced inhibition efficiency (reporting nearly 100% inhibition at 1.0 ppm) compared to the commercial bulk form of the fungicide [6].

Analytical Detection Methods

Monitoring this compound levels requires sensitive and reliable analytical methods.

- Surface-Enhanced Raman Scattering (SERS): A novel SERS substrate was developed using silver nanoparticles synthesized with sodium alginate and β-cyclodextrin (SA-AgNPs-CD). This method allows for the highly sensitive detection of this compound, with a linear response range from 5.0 × 10⁻⁵ to 1.0 × 10⁻⁷ mol/L and a very low limit of detection (LOD) of 1.95 × 10⁻⁹ mol/L, making it suitable for detecting trace residues in food products [7].

- High-Performance Liquid Chromatography (HPLC): A standard HPLC method for quantifying this compound uses a C18 column with a mobile phase of methanol/0.1% ammonium hydroxide (65/35, v/v) and detection at 280 nm [5].

References

- 1. Analysis of β-tubulin- this compound interaction reveals that binding ... site [nature.com]

- 2. Novel point mutations in β-tubulin gene for this compound resistance... [link.springer.com]

- 3. Deciphering β-tubulin gene of this compound ... | Research Square [researchsquare.com]

- 4. (Ref: BAS 346F) this compound [sitem.herts.ac.uk]

- 5. Microemulsion Formulation of this compound and Its In Vitro Antifungal ... [journals.plos.org]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 7. Detection of this compound with SA-AgNPs-CD... | Research Square [researchsquare.com]

Comprehensive Technical Guide: Carbendazim Toxicity to Human Reproductive Health

Introduction to Carbendazim: Usage and Regulatory Status

This compound (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide widely employed in agriculture to control fungal diseases in various crops including cereals, fruits, and ornamentals. As a systemic fungicide with both protective and curative properties, it functions by inhibiting microtubule assembly through binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. Beyond agricultural applications, this compound sees use as a preservative in paint, paper, and leather industries [2]. Despite its widespread global use, this compound is not approved under the European Union's EC 1107/2009 regulation, primarily due to concerns regarding its reproductive toxicity and endocrine-disrupting properties [1].

The environmental persistence and mobility of this compound contribute to its potential health risks. While it has relatively low aqueous solubility (8.0 mg/L at 20°C) and is described as moderately persistent in soil systems, it can become very persistent in water under certain conditions [1]. This compound has been frequently detected in environmental samples including soil, water, air, and food samples, leading to widespread human exposure through multiple pathways [3]. The maximum residue limit (MRL) for this compound in fruits, vegetables, and drinking water is set at 1 mg/kg, with an acceptable daily intake (ADI) of 0.02 mg/kg body weight [2].

Reproductive Toxicity: Mechanisms and Effects

Male Reproductive Toxicity

This compound demonstrates well-established testicular toxicity in multiple animal models, particularly affecting spermatogenesis through direct action on spermatogenic cells and disruption of Sertoli cell function. The compound induces embryonic, reproductive, developmental and hematological toxicities across different model animals [3]. The primary mechanism involves interference with microtubule function during meiotic and mitotic divisions of spermatogenesis, leading to spermatogenic disruption and reduced sperm quality and count [3] [4].

Hormonal Alterations: Research indicates that this compound exposure significantly reduces serum testosterone and luteinizing hormone (LH) levels in rats, while follicle-stimulating hormone (FSH) levels remain relatively unchanged [5]. This suggests direct effects on Leydig cell steroidogenesis in addition to impacts on spermatogenic epithelium.

Apoptotic Pathway Activation: Recent investigations have revealed that this compound induces apoptosis in testicular tissue through dysregulation of miR-202-5p expression, resulting in increased expression of pro-apoptotic proteins (Bax, Caspase-3) and decreased expression of anti-apoptotic protein Bcl-2 [5]. This apoptotic pathway represents a significant mechanism contributing to this compound-induced testicular damage and impaired spermatogenesis.

Histopathological Changes: Studies in rat models demonstrate that this compound exposure causes degenerative changes in seminiferous tubule epithelium, including epithelial thinning, reduced tubular diameter, decreased Leydig cell counts, interstitial edema, and inflammatory cell infiltration [5]. These structural alterations correlate with functional impairments in sperm production and quality.

Female Reproductive and Developmental Toxicity

This compound exhibits transplacental toxicity and can induce developmental abnormalities in offspring following maternal exposure during pregnancy. Studies in rat models have demonstrated that in utero exposure to this compound produces androgenic effects in female offspring, including incomplete development of uterine horn, enlargement of urethra, absence of vagina, and induction of seminal vesicles [6]. These findings suggest this compound functions as an endocrine disruptor with androgenic properties that can interfere with normal sexual differentiation in female offspring.

Prenatal exposure to this compound during critical periods of development results in embryolethality, growth retardation, and various malformations including exencephaly, microphthalmia, and hydronephrosis [4]. The compound readily crosses the placental barrier and directly affects developing tissues, with the nervous system appearing particularly vulnerable to its teratogenic effects. The developmental toxicity of this compound appears to be mediated, at least partially, through its interaction with hormonal signaling pathways critical for normal organogenesis and tissue differentiation.

Endocrine Disrupting Activities

This compound demonstrates complex endocrine-disrupting activities mediated primarily through interaction with androgen receptor pathways. Research indicates that this compound exhibits androgenic properties in specific experimental contexts, potentially acting as an androgen receptor agonist [4]. This is evidenced by its ability to increase ventral prostate and seminal vesicle weights in young adult rats and cause uterine fluid retention [4].

The androgen receptor dependency of this compound's reproductive toxicity has been demonstrated in studies where co-treatment with flutamide, an androgen receptor antagonist, blocked this compound-induced testicular toxicity, including decreases in testis weight and sperm concentration [6] [4]. This protective effect of anti-androgen co-treatment strongly implicates androgen receptor-mediated mechanisms in this compound's reproductive toxicity.

At the molecular level, this compound exposure induces dose-dependent increases in androgen receptor concentrations in testis and epididymis [6]. In vitro binding assays demonstrate that this compound can replace [3H]-5α-dihydrotestosterone binding to androgen receptor in a concentration-dependent manner [6], indicating direct interaction with the receptor. However, the endocrine-disrupting profile of this compound appears complex, with context-dependent agonist/antagonist activities that require further characterization.

Table 1: this compound-Induced Male Reproductive Toxicity in Experimental Models

| Parameter Affected | Specific Effects | Proposed Mechanism | Experimental System |

|---|---|---|---|

| Testicular Morphology | Decreased testis weight, seminiferous tubular atrophy, sloughing of immature spermatids | Disruption of microtubule function in Sertoli and spermatogenic cells | Rat models (28-56 day exposure) |

| Sperm Parameters | Decreased sperm concentration, abnormal sperm morphology | Inhibition of mitosis during spermatogenesis | Rat studies, in vitro systems |

| Hormonal Profile | Reduced testosterone, decreased LH, unchanged FSH | Impaired Leydig cell steroidogenesis | Rat models, hormone assays |

| Apoptotic markers | Increased Bax/Caspase-3, decreased Bcl-2, downregulated miR-202-5p | Activation of mitochondrial apoptotic pathway | Rat testicular tissue, IHC, RT-PCR |

| Androgen Receptor | Increased AR concentration in testis/epididymis | Direct interaction with androgen receptor | Rat tissue binding assays |

Table 2: Developmental and Female Reproductive Toxicity of this compound

| Toxicity Type | Observed Effects | Experimental System | Exposure Window |

|---|---|---|---|

| Developmental Toxicity | Embryonic death, growth retardation, exencephaly, microphthalmia, hydronephrosis | Prenatal exposure in rats | Gestational days 6-15 |

| Female Reproductive | Incomplete uterine development, enlarged urethra, absent vagina, seminal vesicle induction | In utero exposure in rats | Gestation (specific window not defined) |

| Endocrine Disruption | Androgenic effects in female offspring, uterine fluid retention | Developmental exposure studies | Gestation and lactation |

| Craniocerebral Malformations | Cleft palate, hydrocephalus, exencephaly | Prenatal benomyl (this compound precursor) exposure | Gestation |

Metabolic Pathways and Detoxification Mechanisms

Cytochrome P450-Mediated Metabolism

The metabolic fate of this compound plays a crucial role in both its detoxification and potential toxicity manifestation in mammalian systems. Recent research demonstrates that cytochrome P450 (CYP)-mediated regioselective hydroxylation represents a major metabolic pathway for this compound in liver microsomes across multiple species, including humans [7]. The primary metabolite formed through this pathway has been identified as 6-OH-carbendazim (6-hydroxy this compound), which demonstrates reduced toxicity compared to the parent compound [7].

Among the various CYP isoforms, CYP1A subfamily enzymes play a predominant role in the region-selective hydroxylation of this compound [7]. Computational studies have clarified the molecular basis for this metabolic preference, identifying key amino acid residues including Ser122 and Asp313 in CYP1A1, along with Asp320 in CYP1A2, that facilitate this compound hydroxylation through hydrogen bonding interactions [7]. This CYP1A-mediated hydroxylation represents an important detoxification pathway that reduces this compound exposure in vivo.

The metabolic conversion of this compound to 6-OH-carbendazim can be significantly influenced by co-exposure to other pesticides. Studies have demonstrated that several common agricultural pesticides including chlorpyrifos-methyl, prochloraz, chlorfenapyr, chlorpyrifos, and chlorothalonil can inhibit the CYP-mediated hydroxylation of this compound [7]. Such metabolic interactions may lead to increased internal exposure to this compound in scenarios of mixed pesticide exposure, potentially enhancing its toxicological effects.

Figure 1: this compound Metabolic Detoxification Pathway. CYP1A-mediated hydroxylation converts this compound to less toxic 6-OH-carbendazim, while various pesticides inhibit this detoxification pathway.

Molecular Mechanisms of Toxicity

The toxicological profile of this compound arises from multiple interconnected molecular mechanisms that disrupt cellular function and homeostasis:

Microtubule Disruption: As a benzimidazole compound, this compound primarily functions by binding to β-tubulin and inhibiting microtubule assembly, thereby disrupting mitotic spindle formation and cell division [1] [8]. This mechanism underlies its fungicidal activity but also contributes to its mammalian toxicity, particularly in rapidly dividing cells such as those involved in spermatogenesis.

Oxidative Stress Induction: this compound exposure promotes reactive oxygen species (ROS) generation and oxidative damage in various tissues, including the testes, liver, and kidneys [2] [5]. This oxidative stress manifests through increased lipid peroxidation, depletion of glutathione reserves, and inhibition of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST).

Apoptotic Pathway Activation: this compound triggers mitochondrial-mediated apoptosis through dysregulation of Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and caspase-3 activation [5]. Recent evidence indicates this apoptotic pathway is modulated by miR-202-5p downregulation, establishing a connection between epigenetic regulation and this compound-induced toxicity.

Endocrine Disruption: Through its interaction with androgen receptor signaling, this compound disrupts normal hormonal regulation of reproductive development and function [6] [4]. The complex nature of its endocrine-disrupting activities—displaying both androgenic and anti-androgenic properties depending on context—complicates the risk assessment process.

Experimental Models and Research Methodologies

In Vivo Animal Models

Rodent models, particularly rats, have been extensively employed to characterize this compound's reproductive and developmental toxicity profiles. Standardized experimental approaches include:

Male Reproductive Toxicity Studies: Sexually mature male rats (typically Sprague-Dawley or Wistar strains) receive this compound via oral gavage at doses ranging from 25-800 mg/kg/day for 28-56 days [6] [4]. Endpoints assessed include organ weights (testes, epididymides, accessory sex glands), sperm parameters (count, motility, morphology), hormone measurements (testosterone, LH, FSH), and comprehensive histopathological evaluation of reproductive tissues using standardized scoring systems [4] [5].

Developmental Toxicity Studies: Timed-pregnant females are administered this compound during organogenesis (typically gestational days 6-15), with evaluation of embryolethality, fetal growth, and morphological abnormalities in offspring [4]. Additional studies examine transplacental effects following exposure throughout gestation, assessing reproductive tract development and functional alterations in offspring extending to adulthood.

Endocrine Disruption Assessments: Mode-of-action studies incorporate anti-androgen co-treatment (e.g., flutamide at 50-100 mg/kg) to demonstrate androgen receptor dependency of observed effects [6] [4]. Androgenicity assessments measure ventral prostate and seminal vesicle weights in immature or castrated animals, while Hershberger assays provide quantitative evaluation of androgenic/anabolic activity.

In Vitro and Molecular Methodologies

Mechanistic studies employ various in vitro systems and molecular techniques to elucidate this compound's cellular and molecular targets:

Receptor Binding Assays: Competitive binding studies using [3H]-5α-dihydrotestosterone determine this compound's affinity for androgen receptors in tissue extracts from testis and epididymis [4]. Charcoal-dextran treatment removes endogenous steroids prior to incubation with radiolabeled ligand and increasing concentrations of this compound, with receptor-bound radioactivity quantified using hydroxyapatite binding and scintillation counting.

Gene Expression Analysis: Quantitative RT-PCR measures expression changes in apoptosis-related genes (Bax, Bcl-2, caspase-3) and microRNAs (miR-202-5p) in testicular tissue [5]. Immunohistochemistry and western blotting complement gene expression data by quantifying corresponding protein levels and cellular localization in reproductive tissues.

Cell Culture Models: Primary testicular cells (Leydig cells, Sertoli cells, germ cells) or appropriate cell lines enable examination of cell-type-specific responses to this compound exposure, including steroidogenic inhibition, microtubule disruption, and apoptotic induction under controlled conditions.

Table 3: Experimental Protocols for Assessing this compound Reproductive Toxicity

| Method Type | Key Parameters | Technical Approach | Endpoint Measurements |

|---|---|---|---|

| In Vivo (Male) | Dose: 25-800 mg/kg/day; Duration: 28-56 days; Route: Oral gavage | Organ weight, sperm analysis, hormone assays, histopathology | Testis/epididymis weight, sperm count/morphology, testosterone/LH/FSH levels, tissue scoring |

| In Vivo (Developmental) | Exposure during organogenesis (GD 6-15); transplacental effects | Caesarean section on GD 20, fetal examination, offspring maturation | Embryolethality, fetal weight, external/internal malformations, reproductive development |

| Receptor Binding | Tissue extracts (testis, epididymis), [3H]-DHT competition | Charcoal-dextran treatment, hydroxyapatite binding, scintillation counting | IC50 values, binding affinity, receptor concentration in tissues |

| Molecular Analysis | RNA/protein extraction from testicular tissue | qRT-PCR, immunohistochemistry, western blotting | Apoptotic gene expression, miRNA levels, protein quantification/localization |

| CYP Inhibition | Liver microsomes, multiple species | Incubation with this compound ± inhibitors, metabolite quantification | 6-OH-carbendazim formation, enzyme kinetics, inhibition constants |

Risk Assessment and Regulatory Considerations

Human Exposure and Health Risk Assessment

Human exposure to this compound occurs primarily through dietary intake of residue-containing foods, contaminated drinking water, and occupational exposure during agricultural application [3] [2]. The compound can enter the body through multiple routes including ingestion, dermal absorption, and inhalation. The frequent detection of this compound residues in environmental and food samples underscores the potential for widespread human exposure, though actual internal doses depend on numerous factors including application practices, food processing, and individual metabolic capacity.

The established ADI of 0.02 mg/kg body weight provides a regulatory framework for limiting chronic exposure [2]. However, emerging evidence regarding endocrine-disrupting properties and developmental toxicity has raised concerns about whether current regulatory thresholds adequately protect vulnerable populations, particularly during sensitive windows of development. The interindividual variation in CYP1A-mediated metabolic capacity may significantly influence individual susceptibility to this compound toxicity, especially in scenarios of mixed pesticide exposure that inhibit detoxification pathways [7].

Regulatory Status and Future Directions

The regulatory landscape for this compound varies globally, with the European Union maintaining non-approval status due to reproductive toxicity concerns while continued use is permitted in many other regions including Australia and the United States [1]. This regulatory discrepancy highlights the ongoing scientific and policy debate regarding this compound's risk-benefit balance and the adequacy of existing risk assessment approaches for endocrine-disrupting pesticides.

Future risk assessment efforts should incorporate several advanced considerations:

Mixture Effects: The demonstrated ability of other pesticides to inhibit this compound detoxification warrants updated risk assessment approaches that account for real-world co-exposure scenarios [7].

Sensitive Subpopulations: Improved characterization of risks to developing organisms, including potential transgenerational effects mediated by epigenetic mechanisms such as miRNA dysregulation [5].

Alternative Compounds: Development of effective fungicides with improved environmental and toxicological profiles remains a priority for sustainable agricultural practices.

Conclusion and Future Research Directions

This compound represents a well-characterized reproductive toxicant with multiple demonstrated adverse effects on male and female reproductive systems, developmental processes, and endocrine function. The compound's primary mechanisms involve microtubule disruption, induction of oxidative stress, activation of apoptotic pathways, and endocrine disruption through androgen receptor interactions. The metabolic detoxification of this compound via CYP1A-mediated hydroxylation to 6-OH-carbendazim represents a critical determinant of individual susceptibility, particularly given the potential for metabolic inhibition by co-occurring pesticides.

Significant research gaps remain in several areas, including the quantitative extrapolation of animal toxicity data to human health risk assessment, particularly for endocrine-mediated effects. The potential for epigenetic mechanisms such as miRNA dysregulation to contribute to this compound's toxicity profile warrants further investigation, as does the complete characterization of its mode of action for endocrine disruption. Additionally, most existing studies have been conducted in laboratory settings, and further research is needed to reveal the effects of successive this compound applications under realistic field conditions [3].

Future research directions should prioritize:

Mechanistic Studies: Elucidation of molecular initiating events and key regulatory pathways in this compound toxicity using advanced omics technologies and computational approaches.

Mixture Toxicology: Systematic investigation of interactions between this compound and other commonly co-applied pesticides, particularly regarding metabolic inhibition and cumulative risk.

Biomarker Development: Identification and validation of sensitive, specific biomarkers of exposure, effect, and susceptibility to support improved risk assessment and health monitoring.

Alternative Development: Continued research into effective fungicidal alternatives with reduced environmental and toxicological concerns, including biopesticides and integrated pest management approaches.

References

- 1. (Ref: BAS 346F) this compound [sitem.herts.ac.uk]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. : Ecological risks, this compound , degradation toxicities and... pathways [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Plays a Vital Role in Benomyl- or... | IntechOpen [intechopen.com]

- 5. Assessing the Reducing Effect of Coenzyme Q10 on... [ijvst.um.ac.ir]

- 6. Endocrine-disrupting activity in this compound -induced reproductive ... [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective hydroxylation of this compound by mammalian... [pubmed.ncbi.nlm.nih.gov]

- 8. characterization of Molecular resistance of Fusarium... This compound [bmcgenomics.biomedcentral.com]

Carbendazim: Environmental Fate, Persistence, and Degradation - A Comprehensive Technical Analysis

Introduction to Carbendazim

This compound (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide with broad-spectrum activity against numerous phytopathogenic fungi. First introduced in 1974, it has become one of the most widely used fungicides globally due to its high efficacy and relatively low application cost. This compound functions primarily through the inhibition of microtubule assembly by binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. This mode of action not only makes it effective against fungal diseases but also contributes to its toxicity to non-target organisms, raising significant environmental and health concerns.

The extensive use of this compound in agricultural, forestry, and veterinary applications has led to its pervasive detection in various environmental matrices, including soil, water, air, and food products. Despite being banned in many developed countries due to its toxicological profile, this compound continues to be used in numerous developing nations, resulting in persistent environmental contamination [2]. This comprehensive review examines the environmental fate, persistence, degradation pathways, and ecological impacts of this compound, providing researchers and environmental scientists with critical data for risk assessment and remediation strategies.

Chemical and Physical Properties

The environmental behavior of this compound is fundamentally influenced by its intrinsic chemical and physical properties. Understanding these characteristics is essential for predicting its distribution, persistence, and transformation in various environmental compartments.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value/Description | Significance |

|---|---|---|

| Chemical Formula | C₉H₉N₃O₂ | Determines molecular structure and reactivity |

| Molecular Mass | 191.21 g/mol | Affects mobility and transport in environment |

| Water Solubility (at 20°C, pH 7) | 8.0 mg/L | Low solubility limits aquatic mobility but enhances soil adsorption |

| Melting Point | 305°C | High thermal stability indicates environmental persistence |

| Vapor Pressure | Not specified in sources | Related to volatility and atmospheric distribution |

| Partition Coefficient (log Kₒw) | Not specified in sources | Indicator of lipophilicity and bioaccumulation potential |

This compound is characterized as a white to light brown crystalline powder with relatively low aqueous solubility (8.0 mg/L at 20°C and pH 7), which significantly influences its environmental distribution and mobility [1]. The compound exhibits moderate volatility and can be transported atmospherically following application. Its solubility varies in organic solvents, being highest in chloroform (100 mg/L) and ethyl acetate (135 mg/L), which is relevant for extraction and analytical procedures [1].

The structural backbone of this compound consists of a benzimidazole ring with a carbamate functional group, making it a representative carbamate fungicide. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl benzimidazol-2-ylcarbamate, with a Chemical Abstracts Service (CAS) registry number of 10605-21-7 [1]. The compound's stability in environmental matrices varies significantly, with its persistence being influenced by factors such as pH, temperature, microbial activity, and application history.

Environmental Fate and Persistence

Soil Persistence and Mobility

This compound exhibits variable persistence in soil systems, with its half-life significantly influenced by soil composition, microbial activity, and application history. Under standard conditions, this compound is considered moderately persistent in soil environments, but its persistence can extend considerably under certain environmental conditions.

Table 2: this compound Persistence in Different Environmental Matrices

| Environmental Compartment | Half-Life | Influencing Factors | Key Findings |

|---|---|---|---|

| Soil (single application) | 9.3 days (initial) to 12 months | Microbial activity, pH, organic matter, application history | Half-life decreases dramatically with repeated applications due to microbial adaptation |

| Soil (repeated applications) | 0.9 days (after 4 applications) | Enrichment of this compound-degrading microorganisms | Accelerated degradation: rate constant increases from 0.074 d⁻¹ to 0.79 d⁻¹ |

| Water Systems | Up to 12 months under certain conditions | pH, temperature, microbial population, sunlight exposure | Can be very persistent in aquatic environments, especially with limited microbial activity |

| Aqueous Solutions | Varies with degradation method | Photolysis, hydrolysis, microbial degradation | Half-life ranges from hours (advanced oxidation) to months (natural conditions) |

Laboratory studies investigating repeated applications have demonstrated that microbial adaptation plays a crucial role in this compound dissipation. After four repeated applications, the degradation rate constant increased significantly from 0.074 d⁻¹ to 0.79 d⁻¹, with the corresponding half-life decreasing markedly from 9.3 days to 0.9 days [3]. This accelerated degradation is attributed to the enrichment of specific this compound-adapting strains in the soil microbial community, which develop the capacity to utilize the fungicide as a carbon and energy source.

In terms of soil mobility, this compound is classified as moderately mobile, with its transport being influenced by soil texture, organic matter content, and pH. The compound can leach into groundwater, particularly in sandy soils with low organic matter content, posing contamination risks to aquatic ecosystems [1]. Studies have shown that this compound residues can be absorbed by subsequent crops, leading to their transfer through the food chain [2]. Soil adsorption characteristics are significantly affected by pH, with higher adsorption observed in acidic soils compared to alkaline conditions [2].

Aquatic Systems and Atmospheric Distribution

In aquatic environments, this compound demonstrates extended persistence, particularly under conditions limited in microbial activity. The compound has been frequently detected in surface water, groundwater, and even drinking water sources, with concentrations varying based on agricultural runoff patterns and proximity to application sites [2]. In water systems, this compound can undergo photodegradation when exposed to sunlight, though this process is often incomplete and can yield transformation products that retain biological activity [2].

The atmospheric distribution of this compound occurs primarily through spray drift during application, with subsequent deposition onto non-target areas. Volatilization from treated surfaces, though limited by the compound's relatively low vapor pressure, can contribute to its regional distribution. Monitoring studies have detected this compound in air samples collected from agricultural regions, confirming its potential for atmospheric transport [4]. The environmental fate of this compound is further complicated by its ability to be transformed from other benzimidazole fungicides, such as benomyl and thiophanate-methyl, serving as a common metabolite in environmental degradation pathways [1].

Degradation Pathways and Metabolites

Microbial Degradation Mechanisms

Microbial degradation represents the primary mechanism for this compound breakdown in environmental compartments, with numerous bacterial and fungal species demonstrating the capacity to metabolize this fungicide. The biodegradation efficiency is influenced by multiple factors, including temperature, pH, nutrient availability, and the presence of adapted microbial communities.

Table 3: Microbial Species with Demonstrated this compound-Degradation Capabilities

| Microorganism | Degradation Efficiency | Optimal Conditions | Key Metabolites Identified |

|---|---|---|---|

| Rhodococcus erythropolis djl-11 | 333.33 mg·L⁻¹·d⁻¹ (at 1000 mg/L initial concentration) | 25-30°C, pH 7-9 | 2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB) |

| Bacillus pumilus NY97-1 | 42.4-90.7% (depending on initial concentration) | 30°C, organic nitrogen source | Not specified |

| Stenotrophomonas sp. | 68.9% (at 250 µg/mL in 21 days) | 30°C, minimal salt medium | Not specified |

| Pseudomonas sp. CBW | Significant degradation reported | Not specified | 2-AB (partially degraded) |

| Bacillus licheniformis JTC-3 | Optimized degradation reported | Not specified | Not specified |

The biodegradation pathway of this compound typically involves initial hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB), followed by further degradation to 2-hydroxybenzimidazole (2-HB) and subsequent ring cleavage [5]. In Rhodococcus erythropolis djl-11, this degradation is mediated by a This compound-hydrolyzing esterase enzyme that shows 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. The degradation performance is significantly enhanced by the addition of nitrogen sources, particularly organic nitrogen, while inorganic nitrogen sources may exhibit inhibitory effects depending on the bacterial strain [6].

The following diagram illustrates the primary degradation pathways of this compound in environmental systems:

This compound degradation pathways in environmental systems, showing major transformation routes including photodegradation, microbial degradation, and chemical degradation, ultimately leading to various metabolites or complete mineralization.

Abiotic Degradation Processes

Abiotic degradation mechanisms, including photolysis and chemical hydrolysis, contribute to this compound transformation in environmental compartments, though these processes are generally slower than microbial degradation. Photodegradation occurs when this compound is exposed to sunlight or artificial UV radiation, with degradation rates influenced by light intensity, wavelength, and the presence of photosensitizers. Studies have shown that this compound can undergo direct photolysis in aqueous solutions, with the formation of several transformation products, though complete mineralization is rarely achieved through photolysis alone [2].

Chemical hydrolysis of this compound is pH-dependent, with the compound being more stable under acidic conditions and increasingly labile as pH increases. Under alkaline conditions, hydrolysis of the carbamate ester bond occurs more readily, leading to the formation of 2-AB. However, in environmental systems, hydrolysis is generally considered a minor degradation pathway compared to microbial transformation. Advanced oxidation processes, including UV/TiO2 photocatalysis, have been investigated as potential remediation techniques, showing significantly enhanced degradation rates compared to natural photolysis [2].

Ecological Impacts and Toxicity

Effects on Soil and Aquatic Ecosystems

This compound exhibits differential toxicity across various ecological compartments, with significant impacts on both soil and aquatic ecosystems. In soil environments, the fungicide demonstrates high toxicity to earthworms, disrupting their reproductive cycles and burrowing behavior, which in turn affects soil structure and nutrient cycling [1]. While this compound initially inhibits certain microbial functions, repeated applications can lead to microbial community adaptation, altering the functional balance without necessarily reducing overall microbial diversity [3].

In aquatic systems, this compound is moderately to highly toxic to most aquatic organisms, including fish, daphnids, and algae. Embryonic exposure in zebrafish (Danio rerio) has been shown to induce developmental abnormalities, oxidative stress, and immune system alterations [2]. The compound has been detected in various water bodies worldwide, with concentrations in some agricultural runoff areas exceeding safe thresholds for aquatic life. The UK Environment Agency has established non-statutory standards for this compound in aquatic environments, setting an annual average limit of 0.1 µg/L and a maximum acceptable concentration of 1.0 µg/L for the protection of freshwater and saltwater life [1].

Toxicity to Non-Target Organisms

This compound's mode of action as a microtubule assembly inhibitor results in broad-spectrum toxicity to non-target organisms, including mammals, birds, and invertebrates. The fungicide is classified as a reproduction/developmental toxicant with potential endocrine-disrupting effects [1]. Studies have demonstrated that this compound can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, and disruption of hematological functions across various animal models [7].

Notably, this compound exhibits differential toxicity among taxonomic groups. While highly toxic to earthworms and most aquatic organisms, it demonstrates relatively low toxicity to birds and variable toxicity to mammals depending on exposure duration and dosage [1]. The compound has been identified as a possible human carcinogen, leading to restrictions or bans in many countries for applications on fruits and vegetables [2]. The metabolites of this compound, particularly 2-aminobenzimidazole (2-AB), also demonstrate significant toxicity and can inhibit cell proliferation by blocking nuclear division processes [2].

Analytical Methods and Detection

The accurate quantification of this compound residues in environmental samples is essential for monitoring its distribution, persistence, and transformation. Several analytical techniques have been developed and optimized for this compound detection across various matrices, including soil, water, air, and biological tissues.

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors represents the most widely employed method for this compound quantification. Methods typically utilize reverse-phase C18 columns with mobile phases consisting of acetonitrile-water mixtures, often acidified with formic acid to improve separation and detection [5]. HPLC methods can achieve detection limits in the low parts-per-billion (ppb) range, allowing for precise monitoring of this compound and its major metabolites in environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity, particularly for the identification of transformation products in complex environmental matrices. LC-MS methods have been successfully employed to characterize this compound degradation pathways by identifying intermediate metabolites such as 2-AB and 2-HB [5]. Additionally, voltammetric techniques using modified electrodes and nanoparticle-based detection systems have been developed as alternative approaches for this compound monitoring, offering potential advantages in terms of field deployability and rapid screening capabilities [7].

The selection of appropriate extraction methods is critical for accurate this compound quantification. Solid-phase extraction (SPE) is commonly used for water samples, while soil and biological matrices typically require solvent extraction (e.g., with methanol, acetonitrile, or ethyl acetate) followed by clean-up procedures to remove interfering compounds [5].

Research Gaps and Future Directions

Despite extensive research on this compound's environmental behavior, significant knowledge gaps remain regarding its long-term ecological impacts and degradation dynamics under field conditions. Most existing studies have been conducted under controlled laboratory conditions, which may not accurately represent the complex interactions occurring in natural environments [4]. Future research should prioritize field-based studies that examine the effects of successive this compound applications on soil ecosystem functions and microbial community structure over extended periods.

There is a growing need to develop and optimize efficient remediation strategies for this compound-contaminated environments. While several microbial strains with degradation capabilities have been identified, their efficacy under field conditions with varying environmental parameters requires further investigation. The potential for bioaugmentation with specialized degrading microorganisms or the use of enzyme-based remediation approaches represents promising avenues for future research [5]. Additionally, the ecological impacts of this compound transformation products, particularly their long-term effects on soil fertility and aquatic ecosystem health, warrant more comprehensive assessment.

References

- 1. (Ref: BAS 346F) this compound [sitem.herts.ac.uk]

- 2. This compound: Ecological risks, toxicities, degradation ... [sciencedirect.com]

- 3. Effects of repeated applications of fungicide this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Ecological risks, toxicities, this compound pathways and... degradation [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of this compound -degrading... | PLOS One [journals.plos.org]

- 6. Article: Influence of environmental factors on degradation of... [inderscience.com]

- 7. Toxicity, monitoring and biodegradation of the fungicide this compound [link.springer.com]

Microbial Degradation of Carbendazim: Pathway Mechanisms, Experimental Methodologies, and Bioremediation Applications

Introduction to Carbendazim and Microbial Degradation

This compound (methyl benzimidazol-2-ylcarbamate, CBZ) is a broad-spectrum systemic benzimidazole fungicide widely employed in agricultural, horticultural, and forestry applications to control fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula C₉H₉N₃O₂ and molecular weight of 191.19 g/mol, this compound functions by disrupting fungal cell wall synthesis and interfering with microtubule assembly during mitosis. Beyond its agricultural applications, CBZ is also utilized in the paint, textile, paper, and leather industries to improve material quality and longevity, leading to multiple introduction pathways into the environment [1] [2].

The environmental persistence of this compound presents a significant ecological challenge, with reported half-lives ranging from 2-25 months in aquatic systems under aerobic and anaerobic conditions, 3 months on turf, and 6-12 months in bare soil [1] [2]. This persistence, combined with its mobility, has resulted in widespread environmental contamination, with CBZ detected in surface waters at concentrations up to 214 ng/L in urban streams of the Brazilian Amazon and 31 ng/L in African urban areas [1] [2]. The toxicity profile of this compound includes detrimental effects on kidney function, endocrine disruption, hematologic toxicity, reproductive tissue damage, liver function abnormalities, and neuroinflammation in mammalian systems, classifying it as a potential threat to non-target organisms through ecological chains [3] [1].

Microbial degradation has emerged as a promising, environmentally friendly strategy for remediating this compound-contaminated environments. Unlike physical and chemical treatment methods that often require substantial infrastructure and may generate secondary pollutants, microbial degradation utilizes natural metabolic pathways to convert this compound into less toxic metabolites or achieve complete mineralization. This approach benefits from being cost-effective, environmentally sustainable, and applicable to in-situ remediation scenarios [3] [1]. The process typically begins with the hydrolysis of this compound to 2-aminobenzimidazole (2-AB), a common initial metabolite observed across diverse bacterial taxa, followed by further degradation through ring cleavage and eventual mineralization [3] [2].

Microbial Diversity and Degradation Capabilities

A diverse array of microorganisms demonstrates the capability to degrade this compound, with bacterial species representing the most extensively characterized degraders. These microorganisms have been isolated from various contaminated environments, including agricultural soils with historical pesticide application, rhizosphere systems, and biopurification systems designed for pesticide degradation [4] [5]. The taxonomic distribution of this compound-degrading bacteria spans multiple genera, with particular prevalence observed within the Actinobacteria and Proteobacteria phyla.

Table 1: Bacterial Genera with Demonstrated this compound Degradation Capabilities

| Bacterial Genus | Representative Species | Isolation Source | Reported Degradation Efficiency |

|---|---|---|---|

| Rhodococcus | R. erythropolis djl-11 | Vineyard soil | 333.33 mg·L⁻¹·d⁻¹ at 1000 mg·L⁻¹ initial concentration [5] |

| Bacillus | B. velezensis HY-3479 | Soil | 76.99% in 48 hours at 250 mg·L⁻¹ [6] [7] |

| Stenotrophomonas | Stenotrophomonas sp. | Coriander rhizosphere | 68.9% in 21 days at 250 µg·mL⁻¹ [4] |

| Pseudomonas | Pseudomonas sp. CBW | Contaminated soil | Demonstrated degradation capability [1] |

| Sphingomonas | S. paucimobilis | Not specified | Demonstrated degradation capability [1] |

| Aeromonas | A. hydrophila, A. caviae | Not specified | Demonstrated degradation capability [1] |

| Brevibacillus | B. borstelensis | Not specified | Demonstrated degradation capability [8] |

| Streptomyces | S. albogriseolus | Not specified | Demonstrated degradation capability [8] |

The degradation capabilities vary significantly among bacterial strains, influenced by factors such as initial this compound concentration, nutrient availability, environmental conditions, and microbial adaptation history. For instance, Rhodococcus erythropolis djl-11 demonstrates remarkable degradation capacity, efficiently metabolizing this compound at concentrations up to 1000 mg·L⁻¹ with an average degradation rate of 333.33 mg·L⁻¹·d⁻¹ [5]. Similarly, Bacillus velezensis HY-3479 achieves 76.99% degradation of this compound (250 mg·L⁻¹) within 48 hours, with performance enhancement to 87.19% when supplemented with ammonium nitrate [6] [7]. These efficient degraders typically employ this compound as a carbon and nitrogen source, enabling them to thrive in contaminated environments while facilitating pesticide dissipation [6] [5].

The isolation sources of these bacteria reveal important ecological patterns, with many efficient degraders originating from environments with previous this compound exposure. This phenomenon, termed enhanced biodegradation, results from the selective enrichment of pesticide-degrading microbial populations following repeated applications [9] [5]. The rhizosphere of various plants, particularly coriander (Coriandrum sativum L.), has proven to be a rich source of this compound-degrading bacteria, highlighting the importance of plant-microbe interactions in pesticide degradation [4]. These microbial communities have demonstrated resilience in maintaining degradation activity even after multiple successive applications of this compound, suggesting their potential for long-term bioremediation applications [10].

This compound Biodegradation Pathway and Metabolites

The microbial degradation of this compound follows a conserved metabolic pathway characterized by initial hydrolysis followed by sequential ring modifications and culminating in ring cleavage and mineralization. This pathway has been elucidated through metabolite identification using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and supported by gene expression analyses and enzyme activity assays [6] [5]. The consistent observation of specific intermediates across diverse bacterial taxa suggests evolutionary conservation in the biochemical strategies for this compound catabolism.

The following diagram illustrates the complete microbial degradation pathway of this compound, from initial hydrolysis to ring cleavage and mineralization:

Figure 1: Complete microbial degradation pathway of this compound showing key intermediates and enzymatic steps

Initial Hydrolysis and Key Metabolites

The first enzymatic step in this compound degradation involves hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB) and the release of carbon dioxide and methanol [3] [6]. This initial reaction is primarily catalyzed by this compound-hydrolyzing esterases, with two key enzymes identified: MheI (MBC hydrolyzing esterase I) and CbmA, which are responsible for breaking the ester and amide bonds, respectively [3] [2]. This conserved initial step explains the consistent detection of 2-AB as the first metabolic intermediate across diverse bacterial taxa, including Bacillus, Pseudomonas, Rhodococcus, and Stenotrophomonas species [3] [2] [4].

The subsequent metabolic transformation involves hydroxylation of 2-AB to form 2-hydroxybenzimidazole (2-HB), catalyzed by a hydroxylase enzyme encoded by the hdx gene [6] [7]. This reaction represents a critical step in preparing the benzimidazole ring for further cleavage by introducing a hydroxyl group that increases the ring's susceptibility to oxidative attack. In Bacillus velezensis HY-3479, the coordinated upregulation of both mheI and hdx genes has been demonstrated, with enhanced expression observed when ammonium nitrate was supplemented as an additional nitrogen source [6] [7]. The further degradation of 2-HB proceeds through benzimidazole formation, followed by critical ring cleavage events that ultimately yield products amenable to complete mineralization [3] [5].

Ring Cleavage and Mineralization

The complete mineralization of this compound is predominantly dependent on the cleavage of both the imidazole and benzene rings within the benzimidazole structure [3] [2]. This process involves the action of various oxygenase enzymes that catalyze the introduction of oxygen atoms into the ring system, leading to ring fission and the formation of aliphatic compounds that can enter central metabolic pathways. While the specific enzymes involved in ring cleavage remain less characterized than the initial hydrolytic steps, their activity is essential for the complete degradation of this compound beyond the formation of 2-HB [3].

The final stages of the degradation pathway involve the further oxidation of ring cleavage products through metabolic routes similar to those used for the degradation of simple aromatic compounds, ultimately resulting in the formation of carbon dioxide, water, and ammonia. This complete mineralization process effectively removes this compound from the environment without accumulating potentially hazardous intermediates [3] [2]. The efficiency of this complete mineralization varies among bacterial strains, with some organisms capable of utilizing this compound as a sole source of carbon and nitrogen, while others exhibit more efficient degradation through co-metabolic processes [9] [5].

Biochemical and Genetic Mechanisms

The microbial degradation of this compound is governed by specific enzymatic systems and genetic determinants that have been characterized through biochemical assays and molecular techniques. The current understanding of these mechanisms reveals a sophisticated biological machinery adapted to metabolize this synthetic compound, often involving coordinated expression of multiple genes and regulatory elements in response to this compound presence.

Table 2: Key Enzymes and Genes in this compound Degradation Pathway

| Enzyme/Gene | Function | Catalytic Reaction | Microbial Sources |

|---|---|---|---|

| MheI (this compound-hydrolyzing esterase I) | Hydrolysis of ester bond | This compound → 2-aminobenzimidazole + CO₂ + CH₃OH | Nocardioides sp., Rhodococcus erythropolis djl-11, Bacillus velezensis HY-3479 [3] [6] [5] |

| CbmA | Hydrolysis of amide bond | This compound → 2-aminobenzimidazole + CO₂ + CH₃OH | Various this compound-degrading bacteria [3] [2] |

| Hydroxylase (encoded by hdx gene) | Hydroxylation of 2-AB | 2-aminobenzimidazole → 2-hydroxybenzimidazole | Bacillus velezensis HY-3479 [6] [7] |

| Ring-cleaving oxygenases | Cleavage of benzimidazole ring | 2-hydroxybenzimidazole → ring cleavage products | Not fully characterized in this compound degradation [3] |

The enzymatic activity of these degradation proteins has been quantitatively measured in several bacterial systems. In Bacillus velezensis HY-3479, both MheI and hydroxylase enzymes demonstrated significant activity, with further enhancement observed when NH₄NO₃ was supplemented to the culture medium [6] [7]. Similarly, Rhodococcus erythropolis djl-11 exhibited strong esterase activity corresponding to MheI functionality, with the cloned esterase gene showing 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. These findings suggest evolutionary conservation of the genetic determinants for this compound degradation across taxonomically diverse bacteria.

The genetic organization and regulation of this compound degradation genes remain active areas of research, with recent studies employing transcriptomic approaches to elucidate expression patterns under different conditions. In Bacillus velezensis HY-3479, quantitative RT-PCR analysis demonstrated upregulation of mheI and *hdx* genes when cultured in this compound-amended medium, with further enhancement following NH₄NO₃ supplementation [6] [7]. This coordinated gene expression suggests possible operon organization or coregulation of these functionally related genes. The genetic basis for the initial hydrolysis step appears to be well-conserved, while the subsequent steps involving ring hydroxylation and cleavage may involve more diverse genetic elements across different bacterial taxa [3] [5].

From a metabolic perspective, this compound degradation represents an interesting case of microbial adaptation to synthetic compounds. The ability to utilize this compound as a carbon and nitrogen source suggests that the degradation pathway integrates with central metabolism, providing energetic and biosynthetic benefits to degrading microorganisms [6] [5]. However, the observation that degradation rates often improve with supplemental nitrogen sources indicates that this compound may not be an optimal balanced nutrient source, and its degradation may proceed more efficiently as a co-metabolic process rather than for direct energy gain [6] [9].

Experimental Methodologies and Analytical Techniques

The investigation of this compound microbial degradation employs a multidisciplinary approach combining microbiology, molecular biology, and analytical chemistry techniques. Standardized methodological frameworks have been established to isolate degrading microorganisms, quantify degradation efficiency, identify metabolic intermediates, and characterize the underlying biochemical mechanisms.

Microbial Isolation and Degradation assays

The isolation of this compound-degrading microorganisms typically begins with enrichment culture techniques using contaminated environmental samples as inoculum. Soil samples from sites with historical pesticide application, such as agricultural fields or vineyard soils, are particularly productive sources [4] [5]. The standard approach involves inoculating minimal salts medium (MSM) supplemented with this compound as the sole carbon or nitrogen source with environmental samples, followed by sequential subculturing to enrich for degradative populations. Isolation of pure cultures is achieved through spread-plating on solid MSM-carbendazim media, with selection of colonies demonstrating hydrolytic halos or growth in the presence of high this compound concentrations [4] [5].

Quantitative degradation assays are performed in liquid culture systems, typically using minimal salts medium amended with this compound at concentrations ranging from 50 to 1000 mg·L⁻¹ depending on the tolerance of the bacterial strain [6] [5]. The degradation efficiency is determined by measuring this compound disappearance over time using high-performance liquid chromatography (HPLC). For instance, in the characterization of Bacillus velezensis HY-3479, cultures were incubated in M9 minimal medium with 250 mg·L⁻¹ this compound at 30°C with agitation (125 rpm), with samples collected at regular intervals for HPLC analysis [6] [7]. The specific degradation rate is calculated based on the decrease in this compound concentration relative to sterile controls, with correction for abiotic degradation.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography (HPLC) represents the cornerstone analytical technique for quantifying this compound degradation and identifying metabolic intermediates. The standard methodology employs reverse-phase C18 columns with isocratic or gradient elution using acetonitrile-water mobile phases, typically with acid modifiers such as formic acid to improve peak shape [6] [5]. Detection is commonly performed with photodiode array (PDA) detectors set at 270-281 nm, corresponding to the absorption maxima of this compound and its benzimidazole derivatives [7] [5].

For structural identification of metabolites, liquid chromatography-mass spectrometry (LC-MS) provides superior analytical capability. The application of LC-MS in this compound degradation studies has been instrumental in identifying 2-aminobenzimidazole and 2-hydroxybenzimidazole as key intermediates [5]. Typical LC-MS conditions include positive electrospray ionization (ESI+) with mass scanning ranges of 29-500 m/z to capture the molecular ions of this compound (m/z 192.09 for [M+H]⁺), 2-AB (m/z 134.07 for [M+H]⁺), and 2-HB (m/z 135.06 for [M+H]⁺) [5]. The combination of retention time matching with authentic standards and mass spectral data enables confident metabolite identification.

Molecular and Enzymatic Characterization

Gene expression analysis of this compound degradation genes employs reverse transcription quantitative PCR (RT-qPCR) to measure transcript levels of target genes such as mheI and hdx. The standard protocol includes RNA extraction from bacterial cells grown in this compound-amended media, cDNA synthesis, and quantitative PCR using gene-specific primers [6] [7]. The 2^(-ΔΔCT) method is typically used for relative quantification, with normalization to housekeeping genes such as 16S rRNA [7]. This approach has demonstrated upregulated expression of this compound degradation genes in response to substrate exposure and nutrient amendments [6].

Enzyme activity assays provide functional validation of the proposed degradation pathway. For this compound-hydrolyzing esterase (MheI) activity, cell-free supernatants or crude enzyme extracts are incubated with this compound as substrate, with residual substrate quantified by HPLC [6] [7]. Similarly, hydroxylase activity is determined using 2-AB as substrate and measuring the formation of 2-HB. These assays typically include appropriate controls (boiled enzymes, no substrate) to confirm enzymatic rather than abiotic transformations [6].

Quantitative Degradation Data and Performance Optimization

The evaluation of this compound degradation efficiency under various conditions provides critical insights for optimizing bioremediation applications. Quantitative data from systematic studies enable comparative assessment of microbial performance and identification of factors influencing degradation rates.

Table 3: this compound Degradation Efficiency by Various Microbial Strains

| Microbial Strain | Initial this compound Concentration | Optimal Conditions | Degradation Efficiency | Time Frame |

|---|---|---|---|---|

| Bacillus velezensis HY-3479 | 250 mg·L⁻¹ | M9 medium, 30°C, pH 7.0 | 76.99% | 48 hours [6] [7] |

| Bacillus velezensis HY-3479 (+ NH₄NO₃) | 250 mg·L⁻¹ | M9 medium + 12.5 mM NH₄NO₃ | 87.19% | 48 hours [6] [7] |

| Rhodococcus erythropolis djl-11 | 1000 mg·L⁻¹ | MSM, 28°C, pH 7.0 | 333.33 mg·L⁻¹·d⁻¹ | 3 days [5] |

| Stenotrophomonas sp. | 250 µg·mL⁻¹ | MSM, 30°C, 125 rpm | 68.9% | 21 days [4] |

| Ochrobactrum sp. | 250 µg·mL⁻¹ | MSM, 30°C, 125 rpm | Lower than Stenotrophomonas | 21 days [4] |

The degradation performance of this compound-degrading microbes is influenced by various environmental and nutritional factors. Systematic investigation of these parameters has revealed optimal conditions for efficient biodegradation:

Temperature: Most this compound-degrading bacteria exhibit optimal activity in the mesophilic range of 25-30°C. Rhodococcus erythropolis djl-11 maintained high degradation efficiency between 25-30°C, with significant reduction outside this range [5].

pH: Neutral pH conditions (pH 7.0) generally support optimal degradation, although some strains maintain activity across a broader pH range. Rhodococcus erythropolis djl-11 demonstrated consistent this compound degradation between pH 4-9, indicating considerable pH tolerance [5].

Nutrient supplementation: The addition of nitrogen sources, particularly ammonium nitrate (12.5 mM NH₄NO₃), significantly enhances degradation efficiency despite the ability of many strains to utilize this compound as a sole nitrogen source [6] [5]. This improvement correlates with increased expression of degradation genes mheI and hdx [6] [7].

Initial substrate concentration: Efficient degraders like Rhodococcus erythropolis djl-11 maintain high degradation rates across a wide concentration range (200-1000 mg·L⁻¹), following zero-order kinetics at higher concentrations [5].

The degradation kinetics of this compound generally follow a biphasic pattern, with an initial lag phase corresponding to enzymatic induction followed by a rapid degradation phase. In Bacillus velezensis HY-3479, the highest degradation rate occurs between 24-48 hours of incubation, coinciding with peak expression of mheI and hdx genes [6]. The degradation process typically follows first-order kinetics at lower substrate concentrations, transitioning to zero-order kinetics at higher concentrations when enzyme saturation occurs [5].

Bioremediation Applications and Research Perspectives

The application of this compound-degrading microorganisms for environmental remediation represents a promising green technology for addressing pesticide contamination in agricultural soils, water systems, and industrial sites. Several implementation strategies have been developed and tested at various scales, demonstrating the practical potential of microbial degradation for this compound removal.

Biobed systems have emerged as effective bioremediation approaches for treating pesticide-contaminated wastewaters and soil. These systems typically consist of biologically active matrices ("biomixtures") composed of soil, straw, and peat or other lignocellulosic materials that support high microbial activity and pesticide degradation [10]. Research has demonstrated that biobed systems maintain efficient this compound degradation even after multiple successive applications, with temporary effects on microbial enzyme activities that quickly recover, indicating system resilience [10]. The microbial community within these systems adapts to pesticide exposure, maintaining structural and functional stability while achieving high removal efficiencies.

Rhizoremediation approaches leverage plant-microbe interactions in the rhizosphere to enhance this compound degradation. Studies with coriander (Coriandrum sativum L.) have demonstrated that the rhizosphere supports a diverse community of this compound-degrading bacteria, including Stenotrophomonas and Ochrobactrum species [4]. The root exudates provide complementary carbon sources that stimulate microbial growth and co-metabolic degradation of pesticides, while plants benefit from reduced phytotoxicity. This approach offers the advantage of in-situ treatment without soil disturbance, making it particularly suitable for agricultural settings where continuous crop production is desired.

Despite significant advances, several research challenges remain to be addressed. The molecular mechanisms underlying the later steps of this compound degradation, particularly the ring cleavage enzymes, require further characterization [3]. The development of consortia with complementary metabolic capabilities may enhance degradation efficiency and resilience compared to single-strain applications [8]. Additionally, the integration of microbial degradation with other treatment technologies, such as biochar amendment or advanced oxidation processes, may provide synergistic effects for dealing with high concentration point-source contamination [6].

References

- 1. as Microbes degraders: opportunity and challenge - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microbes as this compound degraders: opportunity and... [frontiersin.org]

- 3. as Microbes degraders: opportunity and challenge this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of the fungicide this compound by bacteria from... [redalyc.org]

- 5. Isolation and Characterization of this compound - degrading ... | PLOS One [journals.plos.org]

- 6. of the benzimidazole fungicide Microbial ... degradation this compound [link.springer.com]

- 7. Microbial Degradation of Benzimidazole Fungicide this compound by... [researchsquare.com]

- 8. Microbial Flora and Biodegradation of Pesticides: Trends... | SpringerLink [link.springer.com]

- 9. and adsorption of Degradation and... | Semantic Scholar this compound [semanticscholar.org]

- 10. (PDF) this compound dissipation in the biomixture of on-farm... [academia.edu]

how does carbendazim work on fungal cell wall

The Primary Molecular Mechanism of Action

Carbendazim, a methyl benzimidazole carbamate (MBC) fungicide, specifically targets the β-tubulin subunit of fungal tubulin to disrupt cell division [1] [2].

- Molecular Target and Binding: this compound binds to the β-tubulin subunit, preventing its polymerization into microtubules [1]. Research on Podosphaera xanthii indicates the binding site is near the guanosine triphosphate (GTP) binding site on β-tubulin, which is crucial for microtubule dynamics [1].

- Cellular Consequences: Microtubules are critical components of the cytoskeleton and essential for forming the mitotic spindle. By inhibiting microtubule assembly, this compound disrupts nuclear division, arresting the process at metaphase and preventing proper chromosome segregation [2].

- Outcome: This disruption of mitosis halts hyphal growth and prevents the fungal colony from expanding. The fungicide exerts both preventive and curative activity by stopping growth before visible sporulation and halting lesion expansion when applied at early infection stages [2].

Indirect Impact on Cell Wall Integrity

While the primary action is on microtubules, the antifungal effect inevitably impacts cell wall synthesis and function.

- Indirect Disruption: The fungicide interferes with the synthesis and function of the fungal cell wall. It binds to fungal cell wall synthase, blocking enzyme activity and inhibiting synthesis of fungal cell wall polysaccharides, which causes severe disruption and thinning of the cell wall [3].

- Broad Antifungal Effect: By interfering with enzymes related to the cell wall, this compound affects the wall's function, preventing the fungal cell from properly absorbing nutrients and excreting metabolites. This leads to an inability to grow and reproduce normally [3].

Mechanisms of Fungal Resistance

Intensive use of this compound has led to resistance in many fungal pathogens, primarily through target-site mutations.

- Key Mutations: The most common and significant mutations conferring resistance occur at residues 198 and 200 in the β-tubulin gene. A substitution of glutamic acid with alanine at position 198 (E198A) confers a high level of resistance [1].

- Structural Basis for Resistance: The E198A mutation induces minor changes in the secondary and three-dimensional structure of β-tubulin. This structural rearrangement prevents the effective binding of this compound, making the fungus resistant [1].

The following diagram summarizes the mode of action and resistance mechanism:

This compound mode of action and resistance. Binding to β-tubulin disrupts mitosis, while the E198A mutation prevents binding, conferring resistance [1] [2].

Key Experimental Methods for Investigating the Mechanism

Researchers use biochemical, biophysical, and computational approaches to study this compound's mechanism and resistance.

Table 1: Key Experimental Methods for Studying this compound-Tubulin Interaction

| Method Category | Specific Technique | Application in this compound Research | Key Findings / Output |

|---|---|---|---|

| Biochemical & Genetic | Heterologous Expression in E. coli | Production and purification of recombinant fungal β-tubulin protein [1] | Provides pure protein for downstream biochemical and structural analyses. |

| Fission Yeast (S. pombe) Complementation | Introduce mutant TUB2 alleles into a model organism [1] | Confirms specific point mutations (e.g., E198A) are responsible for the resistant phenotype. | |

| Biophysical Analysis | Circular Dichroism (CD) Spectroscopy | Analyze secondary structure of sensitive vs. resistant β-tubulin [1] | Detects conformational changes in mutant β-tubulin that prevent fungicide binding. |

| CD Spectroscopy with Ligands | Monitor changes in protein spectrum with increasing this compound concentration [1] | Demonstrates direct interaction between this compound and sensitive, but not resistant, β-tubulin. | |

| Computational Modeling | Homology Modeling | Create 3D structural models of fungal β-tubulin using known templates (e.g., PDB: 1JFF) [1] | Predicts the MBC binding site near the GTP-binding domain and visualizes structural impact of resistance mutations. |

Quantitative Data on Mechanism and Resistance

Table 2: Quantitative Data on this compound's Biological Activity and Resistance

| Parameter | Value / Description | Context / Significance |

|---|---|---|

| Molecular Target | β-tubulin subunit of fungal tubulin [1] [2] | A single-site-specific fungicide (FRAC Group 1). |

| Key Resistance Mutation | E198A (Glutamic Acid to Alanine at position 198) [1] | Confers high-level resistance; alters tubulin structure to prevent binding. |

| Discriminatory Concentration for Resistance (in S. pombe) | 3.3 mM this compound [1] | Concentration used to differentiate between sensitive and resistant fungal strains in a model system. |

| Secondary Structure Change (from CD Spectroscopy) | Slight decrease in β-sheet content in resistant (A198) β-tubulin [1] | Indicates that the E198A mutation induces a conformational change in the protein. |

The search results indicate that our understanding of this compound's binding site is still evolving. One key study suggests that the binding site for MBC fungicides is close to the GTP binding site on β-tubulin and may not directly include residue E198, which is a major site for resistance mutations. Instead, the E198A mutation is proposed to cause slight structural changes in β-tubulin that allosterically prevent this compound from binding effectively [1]. This represents a significant nuance in the classic model.

References

carbendazim degradation products 2-AB toxicity

Carbendazim Degradation Pathways and 2-AB

The degradation of this compound (CBZ) can occur through various methods, and a key step in its breakdown is the formation of 2-aminobenzimidazole (2-AB).

Overview of this compound degradation pathways leading to 2-AB

Multiple independent studies have identified 2-AB as a central, common intermediate in the degradation of this compound, regardless of the method used [1] [2]. This suggests that the hydrolysis of the carbamate ester group is a primary and critical step in its breakdown.

Toxicity of Degradation Products

The key finding across recent literature is that while 2-AB is a major metabolite, the overall toxicity of the degradation mixture is significantly reduced compared to the parent this compound compound.

| Degradation Method | Key Toxicity Finding | Reference |

|---|---|---|

| Dielectric Barrier Discharge (DBD) Cold Plasma | Four degradation products were identified (including 2-AB). The survival rate of yeast was "much lower" for this compound than for its degradation products. | [3] |

| TiO₂ Photocatalysis & Photolysis | 2-AB was identified as an intermediate product. The study focused on degradation efficiency and product identification, not specific toxicity of 2-AB. | [1] |

| Microbial Degradation | This compound is hydrolyzed to 2-AB. Complete mineralization (breakdown to CO₂ and H₂O) relies on the cleavage of the imidazole and benzene rings, which eliminates toxicity. | [2] |

Experimental Protocols for Toxicity Assessment

For researchers aiming to evaluate the toxicity of degradation products like 2-AB, here are methodologies from the cited studies.

1. Yeast-Based Toxicity Bioassay This method provides a rapid, biological assessment of relative toxicity.

- Principle: Compare the survival rate of a model organism (yeast) exposed to the parent compound versus its degradation products.

- Procedure: